molecular formula C4H3ClN2O B2548777 6-Chloropyridazin-4-ol CAS No. 1415928-75-4

6-Chloropyridazin-4-ol

Cat. No.: B2548777
CAS No.: 1415928-75-4
M. Wt: 130.53
InChI Key: RFFIDRCRMNTMCG-UHFFFAOYSA-N
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Description

6-Chloropyridazin-4-ol is a heterocyclic organic compound containing a pyridazine ring with a chlorine atom at position 6 and a hydroxyl group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloropyridazin-4-ol typically involves the chlorination of pyridazin-4-ol. One common method includes the reaction of pyridazin-4-ol with thionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound .

Industrial Production Methods

the general approach involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloropyridazin-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloropyridazin-4-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloropyridazin-4-ol is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes. The compound’s effects are likely mediated through its ability to form hydrogen bonds and interact with specific active sites on target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloropyridazin-3-amine
  • 1-(6-Chloropyridazin-3-yl)piperidin-4-ol
  • 6-Chloropyridazin-4-one

Uniqueness

6-Chloropyridazin-4-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the pyridazine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds .

Biological Activity

6-Chloropyridazin-4-ol is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its potential applications in drug development.

Chemical Structure and Properties

This compound features a pyridazine ring with a chlorine atom at the 6-position and a hydroxyl group at the 4-position. Its molecular formula is C5_5H4_4ClN3_3O, with a molecular weight of approximately 130.53 g/mol. The specific arrangement of functional groups imparts unique chemical reactivity and biological activity compared to similar compounds.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This table summarizes the MIC values for various bacterial strains, indicating the concentration at which this compound inhibits growth.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity in several studies. It has been evaluated for its effects on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29). The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

A study reported that treatment with this compound resulted in a significant reduction in cell viability for MCF-7 cells, with an IC50_{50} value of approximately 15 µM.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with various molecular targets within cells, including enzymes and receptors involved in metabolic pathways. The compound's ability to form hydrogen bonds and interact with active sites on target molecules likely mediates its biological effects.

Synthesis and Research Applications

The synthesis of this compound typically involves chlorination reactions followed by hydrolysis. For example, pyridazine can be refluxed with chlorinating agents to yield high yields of the desired product. This compound serves as a building block for the synthesis of more complex heterocyclic compounds, which can be further investigated for their biological activities.

Case Studies

  • Antimicrobial Study : A comprehensive study evaluated the antimicrobial efficacy of various derivatives of pyridazine compounds, including this compound. Results indicated that modifications to the chlorine and hydroxyl groups significantly affected antimicrobial potency.
  • Cancer Cell Line Evaluation : Another research effort focused on assessing the cytotoxic effects of this compound on different cancer cell lines. The findings suggested that structural variations could enhance or diminish its anticancer properties.

Properties

IUPAC Name

6-chloro-1H-pyridazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-4-1-3(8)2-6-7-4/h1-2H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFIDRCRMNTMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=CC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415928-75-4
Record name 6-chloropyridazin-4-ol
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